8-methoxy-2-oxo-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-2H-chromene-3-carboxamide
Overview
Description
8-methoxy-2-oxo-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the compound might undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by transmetalation, where the organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in carbon–carbon bond-forming reactions, such as suzuki–miyaura coupling . These reactions are crucial in organic synthesis, leading to the formation of complex organic compounds.
Result of Action
The compound might contribute to the formation of complex organic compounds through suzuki–miyaura coupling .
Properties
IUPAC Name |
8-methoxy-2-oxo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-30-19-6-2-4-16-12-18(23(29)31-20(16)19)21(27)25-13-15-7-10-26(11-8-15)22(28)17-5-3-9-24-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOLPHNYSQOPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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